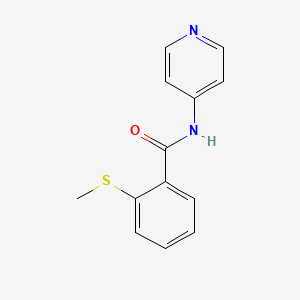![molecular formula C14H11N5S2 B5290102 N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5290102.png)
N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as MITA, is a small molecule compound that has gained attention in the scientific community due to its potential applications in cancer research. MITA has been found to have promising anti-cancer properties, making it a potential candidate for further research and development.
Mecanismo De Acción
N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine's anti-cancer properties are thought to be mediated through its interaction with a protein called STING (Stimulator of Interferon Genes). STING is a key regulator of the immune response to cancer, and this compound has been found to activate STING, leading to the production of interferons and other cytokines that help to destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce the expression of genes involved in the immune response, leading to the activation of immune cells such as T cells and natural killer cells. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine is its potential as a cancer therapeutic. Its ability to activate the immune system and enhance the effectiveness of chemotherapy makes it a promising candidate for further research and development. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in laboratory settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction could be the investigation of this compound's effects on other types of cancer, as well as its potential use in combination with other cancer therapies. Additionally, further research could be done to elucidate the exact mechanism of action of this compound, and to identify potential biomarkers that could be used to predict response to treatment.
Métodos De Síntesis
N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine can be synthesized using a two-step process. The first step involves the synthesis of a thiazole intermediate, which is then coupled with a pyridine amine to form this compound. The synthesis of this compound has been reported in several scientific journals, and the compound has been successfully synthesized in various laboratories.
Aplicaciones Científicas De Investigación
N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine has been extensively studied for its potential anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy. This compound has also been shown to activate the immune system, leading to the destruction of cancer cells by the body's natural defenses.
Propiedades
IUPAC Name |
4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S2/c1-9-12(19-6-7-20-14(19)16-9)10-8-21-13(17-10)18-11-4-2-3-5-15-11/h2-8H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNBKVMKGMALGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-N-({3-[(3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5290027.png)
![2-[(4-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5290032.png)
![N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5290050.png)
![3-isobutyl-6-[2-(1-methylpiperidin-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5290058.png)
![4-[4-(3-iodo-5-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5290062.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B5290087.png)
![6-methyl-2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5290090.png)
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-methoxyphenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290096.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5290107.png)
![2-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}benzonitrile](/img/structure/B5290109.png)
![N-(4-fluorophenyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]-3-piperidinamine](/img/structure/B5290117.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290133.png)
